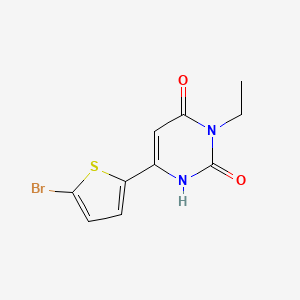
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H9BrN2O2S and its molecular weight is 301.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(5-bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its herbicidal properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Herbicidal Activity
Research indicates that compounds containing bromothiophene moieties exhibit significant herbicidal activity. The compound has been evaluated for its effectiveness against various weeds in agricultural settings.
Key Findings:
- In greenhouse studies, the compound demonstrated potent herbicidal activity against annual weeds at a concentration of 125 g ai ha^{-1} .
- It showed good selectivity for rice plants, suggesting its potential use as a selective herbicide in paddy fields .
The biological mechanism underlying the herbicidal activity of this compound is thought to involve interference with plant biochemical pathways. Specifically, it may inhibit key enzymes involved in photosynthesis and growth regulation.
Case Study 1: Herbicidal Efficacy
A study conducted by Hwang et al. (2006) assessed the herbicidal efficacy of similar bromothiophene derivatives. The results indicated that these compounds significantly reduced weed biomass in treated plots compared to controls. The selectivity for rice was attributed to differences in metabolic pathways between the crop and the target weeds .
Case Study 2: Structural Activity Relationships
Further investigations into structure-activity relationships (SAR) revealed that modifications to the thiophene ring and the tetrahydropyrimidine core could enhance biological activity. For instance, substituting different groups on the thiophene ring resulted in variations in herbicidal potency and selectivity .
Data Tables
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-13-9(14)5-6(12-10(13)15)7-3-4-8(11)16-7/h3-5H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPFFNZGWJQCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















